
4-Bromobutan-1-amine
Overview
Description
4-Bromobutan-1-amine is an organic compound with the molecular formula C4H10NBr. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis. The compound is known for its reactivity due to the presence of both an amine group and a bromine atom, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobutan-1-amine is typically synthesized through the reaction of 4-bromobutanol with ammonia under basic conditions. The reaction proceeds as follows: [ \text{4-Bromobutanol} + \text{Ammonia} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 4-bromobutanol is reacted with an excess of ammonia. The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or thiolate ions.
Oxidation Reactions: The amine group in this compound can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or sodium thiolate in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: 4-Hydroxybutan-1-amine, 4-Cyanobutan-1-amine, 4-Mercaptobutan-1-amine.
Oxidation: 4-Cyanobutan-1-amine, 4-Butanamide.
Reduction: Butan-1-amine.
Scientific Research Applications
Organic Synthesis
4-Bromobutan-1-amine is widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several types of chemical reactions:
Reaction Type | Example Products |
---|---|
Nucleophilic Substitution | 4-Hydroxybutan-1-amine, 4-Cyanobutan-1-amine |
Oxidation | 4-Cyanobutan-1-amine, 4-Butanamide |
Reduction | Butan-1-amine |
Biological Applications
Recent studies have highlighted the biological activities of this compound, particularly its role in cancer therapy and neuropharmacology.
Microtubule Stabilization:
The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines. This suggests potential therapeutic applications in oncology.
Neuropharmacological Potential:
In Alzheimer's disease models, dual-targeting agents incorporating this compound have demonstrated efficacy in reducing amyloid beta plaque accumulation, indicating its potential for neuroprotective applications.
Case Studies
Case Study 1: Microtubule Dynamics
A study demonstrated that this compound effectively inhibited tubulin polymerization in vitro, leading to significant cell cycle arrest in various cancer cell lines. This positions the compound as a promising candidate for further development as an anticancer agent.
Case Study 2: Alzheimer's Disease Models
In preclinical trials involving animal models of Alzheimer's disease, administration of agents containing this compound resulted in substantial reductions in amyloid beta plaque burden. Behavioral assessments indicated improvements in cognitive function, underscoring its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-Bromobutan-1-amine involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the amine group can participate in hydrogen bonding and nucleophilic attacks. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the butane chain .
Comparison with Similar Compounds
4-Chlorobutan-1-amine: Similar structure but with a chlorine atom instead of bromine.
4-Iodobutan-1-amine: Contains an iodine atom, making it more reactive in substitution reactions.
4-Fluorobutan-1-amine: Less reactive due to the strong carbon-fluorine bond.
Uniqueness: 4-Bromobutan-1-amine is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage .
Biological Activity
4-Bromobutan-1-amine (C4H10BrN), also known as 1-bromo-4-aminobutane, is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom attached to the butyl chain, which influences its reactivity and biological interactions. The molecular structure is as follows:
- Molecular Formula : C4H10BrN
- Molecular Weight : 150.04 g/mol
- CAS Number : 24566-81-2
1. Microtubule Stabilization
Recent studies indicate that this compound acts as a microtubule stabilizer. It inhibits the polymerization of tubulin, which is crucial for cell division. This property suggests potential applications in cancer therapy, where disrupting microtubule dynamics can inhibit tumor growth .
2. Transamination Reactions
In synthetic organic chemistry, this compound has been used as an intermediate in autocatalytic transamination reactions. These reactions are vital for the synthesis of various nitrogen-containing compounds, showcasing the compound's utility in medicinal chemistry . The introduction of the bromobutyl group enhances the reaction's efficiency by facilitating the formation of pyrrolidine derivatives from primary amines .
3. Neuropharmacological Potential
Research has explored the role of this compound in neuropharmacology, particularly concerning Alzheimer's disease (AD). Dual-targeting agents incorporating this compound have shown promise in reducing amyloid beta (Aβ) plaque accumulation in the brain, a hallmark of AD pathology. These agents may interact with P-glycoprotein and nicotinic acetylcholine receptors to facilitate Aβ clearance .
Case Study 1: Microtubule Dynamics
A study demonstrated that this compound effectively inhibited tubulin polymerization in vitro, leading to cell cycle arrest in cancer cell lines. The compound was tested alongside known microtubule inhibitors and showed comparable efficacy, suggesting its potential as a therapeutic agent against malignancies .
Case Study 2: Alzheimer's Disease Models
In animal models of Alzheimer's disease, administration of dual-targeting agents containing this compound resulted in significant reductions in Aβ plaque burden. Behavioral assessments indicated improvements in cognitive function, highlighting the compound's neuroprotective effects .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Stabilization : By binding to tubulin, it prevents depolymerization, thus stabilizing microtubules and disrupting normal mitotic processes.
- Transamination Catalysis : The bromine atom enhances nucleophilicity at the nitrogen site, facilitating transamination reactions crucial for synthesizing various bioactive compounds.
Data Summary
Property | Details |
---|---|
Molecular Formula | C4H10BrN |
Molecular Weight | 150.04 g/mol |
Biological Activity | Microtubule stabilization; transamination; neuropharmacological effects |
Applications | Cancer therapy; Alzheimer's disease treatment |
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-Bromobutan-1-amine, and how do they influence experimental design?
- Answer : The molecular formula (C₄H₁₀BrN), molecular weight (152.033 g/mol), and boiling point (57°C at 13 Torr) are critical for designing reactions (e.g., solvent selection, temperature control). Its low boiling point suggests volatility, necessitating reflux or low-temperature setups. The bromine atom enhances electrophilicity, making it reactive in nucleophilic substitutions. Storage at low temperatures and protection from light are essential due to sensitivity to degradation .
Property | Value | Relevance to Experiments |
---|---|---|
Boiling Point | 57°C at 13 Torr | Dictates distillation conditions |
Molecular Weight | 152.033 g/mol | Determines molar calculations |
Reactivity | High (due to Br electrophile) | Suits SN2 reactions or alkylation |
Q. What are the standard synthetic routes for this compound, and what are their limitations?
- Answer : Common methods include bromination of butan-1-amine derivatives or Gabriel synthesis. Bromination often requires HBr or PBr₃, but side reactions (e.g., over-alkylation) can occur. Gabriel synthesis avoids this but requires phthalimide deprotection under harsh conditions (hydrazine). Yield optimization requires monitoring reaction time and stoichiometry, as excess brominating agents may degrade the product .
Advanced Research Questions
Q. Why does this compound exhibit accelerated ring-closing kinetics compared to its structural analogs?
- Answer : The compound’s ring-closing reaction is 833× faster than 5-Bromobutan-1-amine due to favorable orbital alignment (Baldwin’s rules) and reduced steric hindrance. The shorter carbon chain (C4 vs. C5) enables a lower transition-state energy for cyclization. Computational studies (DFT) or kinetic isotope effects can validate this mechanism .
Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated alkylations?
- Answer : Discrepancies often arise from varying reaction conditions (solvent polarity, temperature, or catalyst loading). Systematic analysis via Design of Experiments (DoE) or response surface methodology can isolate critical variables. For example, polar aprotic solvents (DMF) may improve SN2 efficiency, while elevated temperatures could promote elimination side reactions .
Q. What strategies enhance the stability of this compound in material science applications?
- Answer : Functionalization via azide-alkyne cycloaddition (borrowed from 4-Azidobutan-1-amine protocols) or encapsulation in polymer matrices can stabilize the compound. Storage at -20°C in amber vials under inert gas (N₂/Ar) minimizes photodegradation and oxidative decomposition .
Q. Methodological Guidance
Q. How should researchers design a robust literature review strategy for this compound-related studies?
- Answer : Use Boolean searches in PubMed, Web of Science, and Reaxys with terms like “this compound AND (synthesis OR kinetics)”. Exclude non-academic sources (e.g., commercial websites). Cross-reference citations from primary literature (e.g., Clayden’s Organic Chemistry ) to identify foundational studies .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Answer :
- NMR : ¹H/¹³C NMR confirms structure; δ ~3.4 ppm (CH₂Br), δ ~1.6 ppm (NH₂).
- MS : ESI-MS detects molecular ion [M+H]⁺ at m/z 153.
- Chromatography : HPLC with UV detection (λ = 210 nm) monitors purity.
- X-ray crystallography : Resolves stereochemistry in coordination complexes (e.g., cobalt(II) structures ).
Q. Data Contradiction Analysis
Q. How to address conflicting spectroscopic data for this compound in different solvents?
- Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) alter NH₂ proton signals. Use deuterated solvents consistently and report dielectric constants. For example, NH₂ protons appear downfield in DMSO-d₆ due to hydrogen bonding. Replicate experiments under standardized conditions and compare with computational predictions (ChemDraw, Gaussian) .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive molecules?
- Answer : It serves as a key alkylating agent in preparing pharmacophores (e.g., antiviral or anticancer agents). For instance, coupling with pyridine derivatives generates Schiff base ligands for metal complexes, which show antimicrobial activity. Optimize molar ratios (1:1.2 for amine:aldehyde) to minimize byproducts .
Q. Can this compound be used in polymer functionalization? What challenges exist?
- Answer : Yes, its bromine atom enables grafting onto polymers (e.g., polystyrene) via atom-transfer radical polymerization (ATRP). Challenges include controlling degree of substitution and avoiding cross-linking. Use Cu(I) catalysts and low initiator concentrations (0.1–1 mol%) to improve regioselectivity .
Properties
IUPAC Name |
4-bromobutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZBYZAIKPPGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329113 | |
Record name | 4-bromobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33977-38-7 | |
Record name | 4-bromobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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